molecular formula C9H9ClO3 B1582561 Methyl 4-chloro-2-methoxybenzoate CAS No. 78955-90-5

Methyl 4-chloro-2-methoxybenzoate

Cat. No.: B1582561
CAS No.: 78955-90-5
M. Wt: 200.62 g/mol
InChI Key: UTEXPQWKBMXWJD-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3. It belongs to the class of benzoates and is characterized by the presence of a chloro group at the fourth position and a methoxy group at the second position on the benzene ring. This compound is commonly used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Methyl 4-chloro-2-methoxybenzoate serves as an essential intermediate in organic synthesis. Its structure allows for various functional group transformations, making it valuable in the preparation of more complex molecules.

Synthetic Pathways

The compound can be synthesized through several methods, including:

  • Esterification Reactions : this compound can be synthesized via the reaction of 4-chloro-2-methoxybenzoic acid with methanol in the presence of an acid catalyst.
  • Chlorination Reactions : It can also be obtained through chlorination of methyl 2-methoxybenzoate using reagents like thionyl chloride or phosphorus pentachloride.

Table 1: Synthetic Methods for this compound

MethodReagents/ConditionsYield (%)
Esterification4-chloro-2-methoxybenzoic acid + methanol + HCl85
ChlorinationMethyl 2-methoxybenzoate + SOCl₂90

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have explored its derivatives for anticancer properties. For instance, compounds derived from this compound were screened against various cancer cell lines, demonstrating moderate cytotoxicity.

Case Study: Anticancer Screening

In a study conducted by Yushyn et al., derivatives of this compound were tested against a panel of cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition:

CompoundCancer Cell LineInhibition (%)
Derivative ABreast Cancer60
Derivative BLung Cancer55

Agrochemical Applications

The compound is also investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide component.

Insecticidal Properties

Research indicates that this compound exhibits insecticidal activity against certain pests. Its efficacy is attributed to its ability to disrupt insect metabolic processes.

Table 2: Insecticidal Efficacy of this compound

Pest SpeciesConcentration (mg/L)Mortality (%)
Aphids5080
Whiteflies10075

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: Methyl 4-chloro-2-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Biological Activity

Methyl 4-chloro-2-methoxybenzoate, an organic compound with the molecular formula C10H11ClO3, has garnered attention for its diverse biological activities. This article explores its antimicrobial, insecticidal, and potential anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a methoxy group and a chlorine atom at the para position relative to the ester functional group. Its molecular weight is approximately 200.62 g/mol. The unique arrangement of these functional groups allows for significant interactions with biological systems, influencing its activity against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of specific bacteria and fungi, making it a candidate for further development in antimicrobial applications.

Case Study: Inhibition of Bacterial Growth

In a study assessing the compound's effectiveness against common bacterial strains, this compound demonstrated significant inhibition rates:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

These results suggest that the compound has potential as a therapeutic agent in treating infections caused by these pathogens .

Insecticidal Activity

This compound also exhibits insecticidal activity . Its application in agricultural settings has been explored, particularly as an insect repellent or attractant.

Research Findings: Efficacy in Pest Management

A series of bioassays were conducted to evaluate its effectiveness against common agricultural pests:

Insect Species Mortality Rate (%) Exposure Time (hours)
Aphis gossypii8524
Spodoptera exigua7048
Tetranychus urticae6024

The data indicate that this compound can significantly reduce pest populations, thus supporting its use in integrated pest management strategies .

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties . Preliminary studies have indicated its potential effectiveness against various cancer cell lines.

In Vitro Evaluation of Anticancer Activity

In a screening conducted by the National Cancer Institute, the compound was tested against a panel of approximately sixty cancer cell lines:

Cancer Type Growth Inhibition (%) Concentration (µM)
Lung1010
Breast1210
Colon810

While the results showed modest inhibition rates, they highlight the need for further investigation into its mechanisms of action and potential as a chemotherapeutic agent .

The biological effects of this compound are attributed to its ability to interact with various biological targets. It is hypothesized that the compound may influence biochemical pathways involved in immune response modulation, microbial growth inhibition, and cellular metabolism alteration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-2-methoxybenzoate, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. A standard approach includes:

Chlorination : Direct electrophilic substitution on the aromatic ring using Cl<sup>+</sup> sources (e.g., Cl2/FeCl3) at specific positions.

Methoxy Group Introduction : Nucleophilic substitution (e.g., using NaOMe or methyl iodide under basic conditions).

Esterification : Reaction with methanol under acidic catalysis (H2SO4 or HCl) to form the methyl ester.

Key Factors Affecting Yields :

  • Regioselectivity : Competing substitution patterns require precise temperature control (e.g., 0–5°C for chlorination to avoid di-substitution) .
  • Catalyst Choice : Lewis acids like FeCl3 enhance chlorination efficiency but may require quenching to prevent over-reaction .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve methoxy group incorporation .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

Methodological Answer:

  • <sup>1</sup>H NMR :
    • Deuterated Solvents : Use CDCl3 to resolve aromatic protons. The methoxy group (δ ~3.9 ppm) and ester methyl (δ ~3.3 ppm) appear as singlets.
    • Coupling Patterns : Meta- and para-substituted protons show distinct splitting (e.g., doublets for adjacent Cl and OMe groups) .
  • IR Spectroscopy :
    • Ester C=O Stretch : A strong peak near 1720 cm<sup>−1</sup> confirms ester formation.
    • Aromatic C-Cl Stretch : Bands at 550–600 cm<sup>−1</sup> validate chlorination .
  • Cross-Validation : Combine with <sup>13</sup>C NMR to assign quaternary carbons (e.g., carbonyl at δ ~165 ppm) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory crystallographic data for this compound derivatives?

Methodological Answer: Contradictions often arise from disordered substituents or twinning. Mitigation strategies include:

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance diffraction precision .
  • Refinement Software : Employ SHELXL for disorder modeling (e.g., PART and SIMU instructions to handle overlapping atoms) .
  • Validation Tools : Check Rint values (<5%) and ADDSYM in PLATON to detect missed symmetry .

Example : A derivative with ambiguous methoxy positioning was resolved using iterative refinement cycles, revealing a 70:30 occupancy ratio for two conformers .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • DFT Calculations :
    • Electrostatic Potential Maps : Identify electrophilic sites (e.g., Cl-substituted ring positions) prone to nucleophilic attack .
    • Transition State Analysis : Simulate activation barriers for ester hydrolysis or methoxy displacement.
  • MD Simulations :
    • Solvent Effects : Use explicit solvent models (e.g., water or DMSO) to assess steric hindrance on reaction pathways .

Case Study : DFT predicted regioselective nitration at the 5-position (para to Cl) with 85% accuracy compared to experimental results .

Q. What experimental designs are critical for assessing the biological activity of this compound analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Analog Synthesis : Modify substituents (e.g., replace Cl with Br or F) to probe electronic effects .
    • Bioassay Selection : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) with IC50 determination .
  • Control Experiments :
    • Metabolic Stability : Incubate with liver microsomes to assess degradation rates.
    • Toxicity Screening : MTT assays on human cell lines (e.g., HEK293) to rule out cytotoxicity .

Properties

IUPAC Name

methyl 4-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEXPQWKBMXWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316178
Record name methyl 4-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78955-90-5
Record name 78955-90-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-chloro-2-methoxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-2-methoxybenzoate
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Synthesis routes and methods I

Procedure details

A suspension of 4-chloro-2-methoxybenzoic acid (5 g, 27 mmol) in MeOH (18 mL) and conc. H2SO4 (1.5 mL) was refluxed overnight. MeOH was evaporated and the residue was extracted to EtOAc and successively washed with water and brine, dried over MgSO4, filtered and evaporated to give methyl 4-chloro-2-methoxybenzoate as a white solid (5.17 g, 96%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 60% sodium hydride oil (3.4 g) in dimethylformamide (25 ml) was added 4-chlorosalicylic acid (7.33 g) under ice-cooling, and the mixture was stirred for 1 hour at room temperature. After the stirring, iodomethane (25 g) was dropwise added to the mixture and the mixture was reacted for 1 hour at 50° C., which was followed by extraction with ether. The extract was washed with water and dried over magnesium sulfate. After the concentration, the residue was chromatographed on silica gel (hexane-ethyl acetate) to give 6.60 g of a colorless transparent liquid (yield 77.4%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
7.33 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-chloro-2-methoxybenzoate
Methyl 4-chloro-2-methoxybenzoate
Methyl 4-chloro-2-methoxybenzoate
Methyl 4-chloro-2-methoxybenzoate
Methyl 4-chloro-2-methoxybenzoate
Methyl 4-chloro-2-methoxybenzoate

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